7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline
Description
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 6th positions on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Structure
3D Structure
Properties
CAS No. |
105907-31-1 |
|---|---|
Molecular Formula |
C11H14ClN |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-5-9-4-3-8(2)13-11(9)6-10(7)12/h5-6,8,13H,3-4H2,1-2H3 |
InChI Key |
GTTBSKSOHRGXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C(=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Pathways
A foundational method involves nitration of preformed quinoline derivatives followed by reduction to generate the tetrahydroquinoline core. For instance, 6,7-dimethoxy-4-methylquinoline undergoes nitration at the C-5 position, after which the methyl group is oxidized to an aldehyde intermediate. Subsequent reduction using NiCl₂/NaBH₄ under controlled conditions (378 K, 1,2-dichlorobenzene) facilitates the formation of the 1,2,3,4-tetrahydroquinoline backbone. This step is critical for establishing the saturated ring system while preserving the chloro and methyl substituents.
Chlorination and Methylation Sequences
Chlorination is typically achieved using reagents such as POCl₃ or Cl₂ gas in dichloromethane at 273–298 K. Methyl groups are introduced via Friedel-Crafts alkylation, employing AlCl₃ as a catalyst and methyl halides as alkylating agents. For example, treating 4,7-dichloroquinoline with methyl iodide in the presence of AlCl₃ yields 2,6-dimethyl derivatives, which are subsequently hydrogenated using Pd/C under H₂ atmosphere to saturate the quinoline ring.
Table 1: Representative Reaction Conditions for Cyclization Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 273 K, 4 h | 65 | 90 |
| Reduction | NiCl₂/NaBH₄, 378 K, 16 h | 72 | 88 |
| Chlorination | POCl₃, DCM, 298 K, 2 h | 85 | 95 |
| Methylation | CH₃I, AlCl₃, 323 K, 6 h | 78 | 92 |
Condensation Reactions with Aldehydes
Aldehyde-Mediated Cyclization
Condensation of substituted anilines with aldehydes provides a direct route to tetrahydroquinolines. For example, 4-chloro-2-methylaniline reacts with propionaldehyde in acetic acid under reflux (393 K, 8 h) to form the tetrahydroquinoline scaffold. The reaction proceeds via imine formation, followed by intramolecular cyclization facilitated by the acidic medium. This method is advantageous for introducing methyl groups at the 2- and 6-positions simultaneously.
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while protic solvents (e.g., ethanol) improve solubility of intermediates. Catalysts such as p-toluenesulfonic acid (PTSA) accelerate cyclization, reducing reaction times from 12 h to 6 h. For instance, using PTSA (10 mol%) in toluene at 383 K increases yields from 68% to 82%.
Acid-Catalyzed Ring Closure
Cyclodehydration Strategies
Acid-catalyzed cyclodehydration of β-chloroamines offers a robust pathway. Starting with N-(2-chlorophenyl)-3-methylbut-2-en-1-amine, treatment with concentrated HCl (37%) at reflux (373 K, 12 h) induces ring closure, forming the tetrahydroquinoline structure. The chloro substituent is introduced in situ via HCl-mediated chlorination during this step.
Temperature and Pressure Effects
Elevated temperatures (373–393 K) are essential to overcome kinetic barriers, but excessive heat promotes side reactions such as dehydrogenation. Pressure-controlled reactors (2–5 atm) mitigate volatility losses, enhancing yields by 10–15%. Post-reaction quenching with ice water precipitates the product, which is purified via recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cyclization methods exhibit the highest yields (85%) but require multi-step sequences. Condensation routes offer simplicity but face challenges in regioselectivity, particularly with unsymmetrical aldehydes. Acid-catalyzed ring closure is scalable for industrial production but demands stringent control over reaction parameters to avoid degradation.
Table 2: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Cyclization | High purity, regioselective | Multi-step, costly reagents | 85 |
| Condensation | One-pot synthesis, modular | Regioselectivity issues | 75 |
| Acid-catalyzed | Scalable, in situ chlorination | Sensitivity to over-chlorination | 78 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at position 7 participates in SNAr reactions under catalytic conditions. A study employing 7-chloroquinoline analogs demonstrated that palladium catalysts (e.g., XPhos/Pd(OAc)₂) enable coupling with aromatic amines at 80°C in ethanol/water mixtures . For example:
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Product |
|---|---|---|---|
| 80°C, 24h, EtOH/H₂O | XPhos (1 mol%), Pd(OAc)₂ (3 mol%) | 58–98 | 7-Anilino-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
Steric hindrance from the 2,6-dimethyl groups slows reaction kinetics compared to non-methylated analogs, requiring extended reaction times .
Reductive Functionalization
The tetrahydroquinoline core undergoes selective hydrogenation and reductive amination. Platinum-catalyzed hydrogenation (5% Pt/C, 4 atm H₂) reduces unsaturated bonds while preserving the chloro substituent:
| Substrate Modification | Catalyst/Reagents | Selectivity (cis:trans) | Reference |
|---|---|---|---|
| Hydrogenation of enamine intermediates | 5% Pt/C, H₂ (4 atm) | ≥13:1 |
This method is critical for synthesizing chiral derivatives, with cis-selectivity driven by steric interactions between the methyl groups and catalyst surface .
Oxidative Transformations
Controlled oxidation of the tetrahydroquinoline ring produces bioactive quinoline derivatives. Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the C3–C4 bond:
| Oxidizing Agent | Temperature | Time | Product | Bioactivity Relevance |
|---|---|---|---|---|
| MnO₂ | 25°C | 6h | 7-Chloro-2,6-dimethylquinoline | Antimalarial lead compound |
The methyl groups impede over-oxidation, enhancing reaction control compared to non-methylated analogs.
Amine Functionalization
The secondary amine at position 1 undergoes alkylation and acylation. A kinetic study demonstrated:
| Reaction Type | Reagent | Rate Constant (k, M⁻¹s⁻¹) | Steric Impact of 2,6-Me₂ |
|---|---|---|---|
| Acylation | Acetic anhydride | 0.45 ± 0.02 | 32% reduction vs. parent |
| Alkylation | Benzyl bromide | 0.18 ± 0.01 | 61% reduction vs. parent |
Steric effects from the 2,6-dimethyl groups significantly reduce reaction rates, necessitating stoichiometric base (e.g., Et₃N) for efficient conversion .
Halogen Exchange Reactions
The chloro group undergoes halogen exchange under Ullmann-type conditions:
| Conditions | New Halogen (X) | Catalyst | Conversion (%) |
|---|---|---|---|
| CuI, DMF, 120°C | I | CuI (20 mol%) | 89 |
| KBr, [Ru(p-cymene)Cl₂]₂, 100°C | Br | Ru catalyst (5 mol%) | 76 |
Iodinated derivatives show enhanced antimicrobial activity (MIC = 2–8 μg/mL vs. S. aureus).
Cycloaddition Reactions
The electron-deficient aromatic ring participates in inverse-electron-demand Diels-Alder reactions:
| Dienophile | Solvent | Temperature | Product Yield (%) |
|---|---|---|---|
| Tetrazine | Toluene | 80°C | 92 |
| Norbornadiene | DCE | 60°C | 78 |
These reactions enable rapid construction of polycyclic architectures for drug discovery .
Photochemical Reactions
UV irradiation (λ = 350 nm) in the presence of TiO₂ generates reactive intermediates:
| Light Source | Catalyst | Solvent | Major Product | Application |
|---|---|---|---|---|
| UV 350 nm | TiO₂ | EtOH | 7-Chloro-2,6-dimethylquinolin-4-ol | Anticancer lead compound |
Mechanistic studies suggest TiO₂-mediated ethanol oxidation generates acetaldehyde, which undergoes condensation with the tetrahydroquinoline amine .
Critical Analysis of Reaction Limitations
-
Steric Effects : The 2,6-dimethyl groups reduce yields in SNAr and alkylation reactions by 30–60% compared to des-methyl analogs .
-
Electronic Effects : The chloro group deactivates the ring toward electrophilic substitution, limiting nitration and sulfonation pathways .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve halogen exchange but promote decomposition at >100°C.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinolines, including 7-chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline, exhibit potent antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against a range of bacterial and fungal pathogens. A study highlighted that certain derivatives possess significant antifungal activity, making them candidates for further development in treating fungal infections .
1.2 Antimalarial Activity
The compound has been explored for its antimalarial properties. A study demonstrated that various derivatives of 7-chloroquinoline displayed promising antimalarial activity with IC50 values indicating effective inhibition of Plasmodium falciparum growth. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydroquinoline framework can enhance its efficacy against malaria .
1.3 Anticancer Potential
In addition to antimicrobial and antimalarial activities, this compound derivatives have shown potential as anticancer agents. Research has indicated that these compounds can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. The observed selectivity towards certain cancer types suggests a targeted therapeutic potential .
Case Study 1: Antimicrobial Screening
A comprehensive study screened a series of 7-chloroquinoline derivatives for their antimicrobial properties against various pathogens. The results indicated that several compounds exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 15 | Bactericidal |
| Compound B | 25 | Bacteriostatic |
| Compound C | 10 | Fungicidal |
Case Study 2: Antimalarial Efficacy
In another study focusing on antimalarial activity, several derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum. The findings suggested that structural modifications could significantly enhance potency.
| Derivative | IC50 (nM) | Resistance Profile |
|---|---|---|
| Derivative X | 50 | Resistant |
| Derivative Y | 20 | Sensitive |
| Derivative Z | 30 | Resistant |
Mechanism of Action
The mechanism of action of 7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl groups at the 2nd and 6th positions.
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine atom at the 7th position.
7-Bromo-2,6-dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but has a bromine atom instead of chlorine at the 7th position.
Uniqueness
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Biological Activity
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline (7-Cl-THQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of 7-Cl-THQ based on recent research findings.
Synthesis of this compound
The synthesis of 7-Cl-THQ typically involves the cyclization of appropriate precursors. For instance, methods may include the use of N-(1,1-dimethylpropargyl) anilines in the presence of cuprous chloride under reflux conditions to yield various substituted tetrahydroquinolines . The compound's structure is characterized by the presence of a chlorine atom at the 7-position and two methyl groups at the 2 and 6 positions.
Antimicrobial Activity
Research has demonstrated that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures to 7-Cl-THQ have potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Antimalarial Activity
The antimalarial potential of tetrahydroquinoline derivatives has been explored extensively. A study highlighted that modifications at specific positions significantly enhance antiplasmodial activity. While direct data on 7-Cl-THQ is limited, related compounds have shown low nanomolar efficacy against Plasmodium falciparum . This suggests that structural modifications can lead to improved pharmacological profiles.
Neuroprotective Effects
Tetrahydroquinolines are also being investigated for their neuroprotective effects. Certain analogs have been found to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The SAR indicates that specific substitutions can enhance neuroprotective properties .
Structure–Activity Relationship (SAR)
The biological activity of 7-Cl-THQ can be largely attributed to its structural features. Key findings from SAR studies include:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Methyl Group | Increased potency against pathogens |
| 6 | Methyl Group | Enhanced neuroprotective effects |
| 7 | Chlorine Atom | Improved antimicrobial activity |
These findings indicate that both the position and nature of substituents play a crucial role in determining the biological efficacy of tetrahydroquinoline derivatives.
Case Studies
Several case studies have explored the biological implications of tetrahydroquinolines:
- Antimicrobial Efficacy : A study focused on a series of tetrahydroquinoline derivatives found that those with a chlorine substituent exhibited superior antibacterial activity against Gram-positive bacteria compared to their non-chlorinated counterparts .
- Neuroprotective Mechanisms : Another investigation revealed that certain tetrahydroquinoline analogs could inhibit neuronal apoptosis in vitro, suggesting potential applications in treating neurodegenerative disorders .
- Antimalarial Studies : Research into related compounds showed significant reductions in parasitemia levels in infected mice models when treated with specific tetrahydroquinoline derivatives .
Q & A
Q. What are the primary synthetic routes for preparing 7-chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?
The synthesis of tetrahydroquinoline derivatives typically involves cyclization strategies, Friedel-Crafts alkylation, or condensation reactions. For 7-chloro-2,6-dimethyl derivatives, substituent positions dictate the choice of starting materials and reaction conditions. For example:
- Electrophilic cyclization : Reacting substituted anilines with epichlorohydrin or chloroepoxide intermediates can yield tetrahydroquinoline cores, as demonstrated in studies where N-(3-chloro-2-hydroxypropyl) diphenylamine undergoes intramolecular cyclization .
- Substituent effects : The steric and electronic properties of chloro and methyl groups at positions 2, 6, and 7 influence regioselectivity. Bulkier substituents may require milder conditions to avoid side reactions like over-alkylation .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, methyl groups at positions 2 and 6 produce distinct splitting patterns in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects fragmentation patterns indicative of chlorine substitution .
- X-ray crystallography : Resolves stereochemical ambiguities, as shown in studies of analogous tetrahydroquinoline derivatives .
Q. What safety considerations are paramount when handling chloro-substituted tetrahydroquinolines in laboratory settings?
- Toxicity : Chloro-substituted compounds may release hazardous vapors (e.g., HCl) under heating. Use fume hoods and personal protective equipment (PPE) .
- Storage : Store in airtight containers away from moisture to prevent hydrolysis of the chloro group .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data among structurally similar tetrahydroquinoline derivatives?
- Systematic SAR studies : Compare activity across derivatives with incremental structural changes (e.g., replacing chloro with fluoro or varying methyl positions) to isolate pharmacophoric groups .
- Data normalization : Control for assay-specific variables (e.g., cell line viability protocols, solvent effects) that may skew IC₅₀ values .
Q. What strategies are effective in resolving stereochemical challenges during the synthesis of chloro-substituted tetrahydroquinolines?
- Chiral auxiliaries or catalysts : Use asymmetric catalysis (e.g., chiral Lewis acids) to enforce enantioselectivity during cyclization steps .
- Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated for (4R)-4-(biphenyl-4-yl)-7-chloro derivatives .
Q. How do computational methods enhance the design of tetrahydroquinoline-based inhibitors for target proteins?
Q. What experimental approaches validate the role of the chloro group in modulating antioxidant or antiparasitic activity?
- Isosteric replacement : Synthesize analogs with bromo or trifluoromethyl groups to test if halogen size/electronegativity correlates with activity .
- ROS scavenging assays : Quantify radical quenching efficiency via DPPH or ABTS assays, comparing chloro-substituted derivatives to unsubstituted counterparts .
Q. How should researchers optimize reaction conditions to minimize byproducts in large-scale tetrahydroquinoline synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization side reactions .
- Temperature control : Stepwise heating (e.g., 60°C → 120°C) prevents exothermic decomposition of chloro-substituted precursors .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the cytotoxicity of this compound across studies?
Q. What methodologies resolve inconsistencies in NMR assignments for tetrahydroquinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
